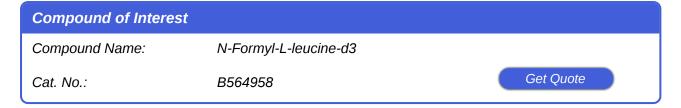


# Solubility Profile of N-Formyl-L-leucine-d3: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of **N-Formyl-L-leucine-d3**. Due to the limited availability of direct solubility data for the deuterated form, this document utilizes data for the non-deuterated analogue, N-Formyl-L-leucine, as a close proxy. This substitution is generally considered acceptable for solubility purposes as the isotopic labeling is unlikely to significantly alter the physicochemical properties in this context.

## **Quantitative Solubility Data**

The solubility of N-Formyl-L-leucine has been determined in various common laboratory solvents. The data presented below has been compiled from multiple sources to provide a comparative overview.



Solvent	Solubility (mg/mL)	Molarity (M)	Notes
Dimethyl Sulfoxide (DMSO)	100	0.628	Ultrasonic assistance may be required. Hygroscopic DMSO can impact solubility; use of a fresh aliquot is recommended.[1][2]
Water	29.45	0.185	Temperature not specified.[4] Also reported to be soluble in hot water.
Ethanol	~30	~0.188	Estimated based on the solubility of the structurally similar compound Fmoc-L-leucine.[5]
Methanol	Not explicitly found	-	-
N,N- Dimethylformamide (DMF)	~30	~0.188	Estimated based on the solubility of the structurally similar compound Fmoc-L- leucine.[5]

Note on Deuterated Form: The solubility of **N-Formyl-L-leucine-d3** is expected to be highly comparable to that of N-Formyl-L-leucine. The three deuterium atoms add minimally to the molecular weight and are not anticipated to significantly affect the intermolecular forces governing solubility.

## **Experimental Protocol for Solubility Determination**

The "shake-flask" method is the gold standard for determining the thermodynamic equilibrium solubility of a compound and is the recommended procedure for verifying the solubility of **N-Formyl-L-leucine-d3** in various solvents.[6]



Objective: To determine the maximum concentration of **N-Formyl-L-leucine-d3** that can be dissolved in a specific solvent at a controlled temperature to reach equilibrium.

#### Materials:

- N-Formyl-L-leucine-d3
- Selected solvents (e.g., Water, DMSO, Ethanol, Methanol, DMF) of high purity
- Vials with screw caps
- Shaking incubator or orbital shaker with temperature control
- Centrifuge
- Syringe filters (e.g., 0.22 μm PVDF)
- High-Performance Liquid Chromatography (HPLC) system with a UV detector or Mass Spectrometer (MS)
- Analytical balance
- · Volumetric flasks and pipettes

#### Procedure:

- Preparation: Add an excess amount of N-Formyl-L-leucine-d3 to a pre-weighed vial. The
  presence of undissolved solid at the end of the experiment is crucial to ensure that a
  saturated solution has been achieved.
- Solvent Addition: Add a known volume of the desired solvent to the vial.
- Equilibration: Securely cap the vials and place them in a shaking incubator set to a constant temperature (typically 25 °C or 37 °C). Agitate the samples for a sufficient period to reach equilibrium, which can range from 24 to 72 hours.[6] The exact time should be determined empirically by taking measurements at different time points until the concentration in the supernatant remains constant.

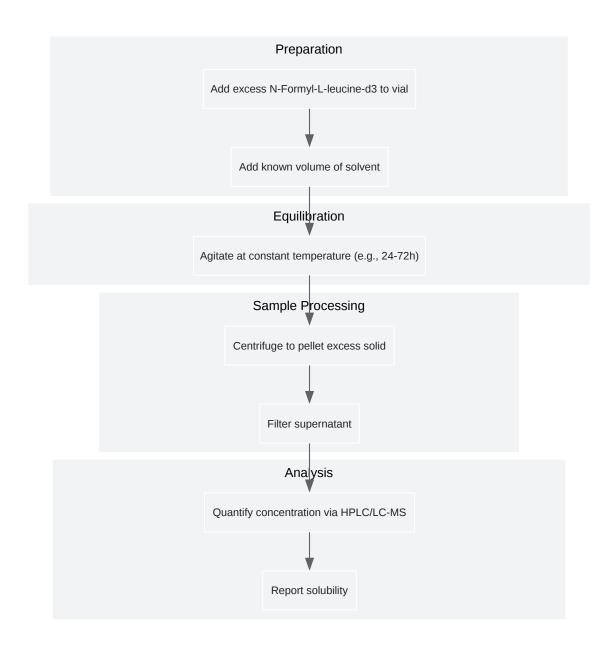


- Phase Separation: After the incubation period, allow the vials to stand to let the excess solid settle. Centrifuge the samples at high speed to pellet the remaining undissolved solid.[6]
- Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed. Filter the supernatant through a syringe filter (e.g., 0.22 μm) to remove any remaining microscopic particles.[6]
- Quantification:
  - Prepare a series of standard solutions of N-Formyl-L-leucine-d3 with known concentrations in the same solvent.
  - Analyze the filtered supernatant and the standard solutions using a validated HPLC-UV or LC-MS method.
  - Construct a calibration curve by plotting the analytical signal (e.g., peak area) against the concentration of the standard solutions.
  - Determine the concentration of N-Formyl-L-leucine-d3 in the experimental sample by interpolating its signal on the calibration curve.
- Data Reporting: The solubility is reported as the mean concentration from at least three replicate experiments, typically in mg/mL or mol/L.

## **Visualizations**

The following diagrams illustrate the experimental workflow for solubility determination and the general relationship between solvent polarity and the solubility of a moderately hydrophobic compound like N-Formyl-L-leucine.

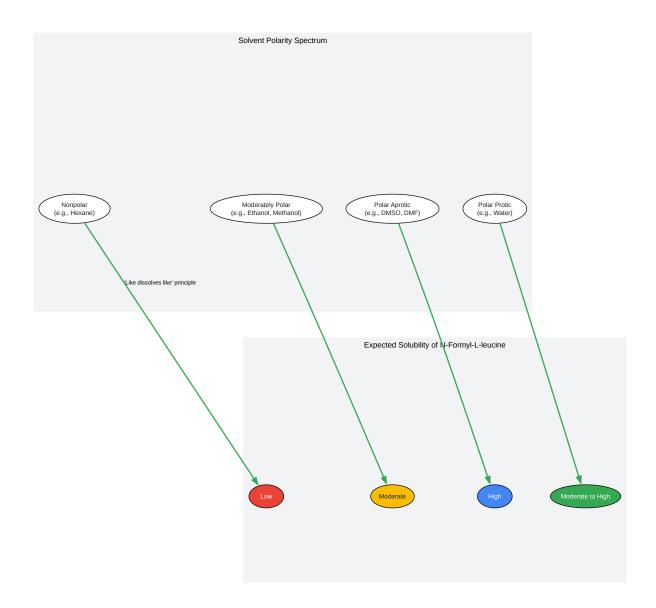




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Experimental Workflow for Solubility Determination.





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Solubility Relationship to Solvent Polarity.



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